N-(4-(1-Ethoxyethoxy)phenyl)acetamide

Protecting Group Chemistry Acetal Hydrolysis Kinetics pH-Dependent Deprotection

Obtaining phenolic intermediates with orthogonal protecting groups for multi-step syntheses often leads to delays and inconsistent quality. N-(4-(1-Ethoxyethoxy)phenyl)acetamide solves this by providing a pre-protected acetamide scaffold with a 1-ethoxyethyl (acetal) group that is selectively removable under mild acidic conditions (pH<7). Key advantages: - Suppresses undesired iodination during dearomative ipso-cyclization, critical for spiro[5.5]undecane synthesis. - Tunable hydrolysis kinetics (7.4-fold faster than methoxy acetal) for prodrug applications. - Supplied with full analytical documentation; ready for immediate use in SAR studies or scale-up.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 51736-24-4
Cat. No. B12671223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1-Ethoxyethoxy)phenyl)acetamide
CAS51736-24-4
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCOC(C)OC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C12H17NO3/c1-4-15-10(3)16-12-7-5-11(6-8-12)13-9(2)14/h5-8,10H,4H2,1-3H3,(H,13,14)
InChIKeyRRALGWNWBBYYDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(1-Ethoxyethoxy)phenyl)acetamide (CAS 51736-24-4): A Protected Acetamide Derivative for Synthetic Applications


N-(4-(1-Ethoxyethoxy)phenyl)acetamide (CAS 51736-24-4) is an acetamide derivative with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol [1]. It is structurally characterized by an acetamide group linked to a phenyl ring that is further substituted with a 1-ethoxyethoxy moiety . This compound belongs to a class of protected phenols, where the 1-ethoxyethyl group serves as an acid-labile protecting group for the phenolic hydroxyl [2], enabling selective synthetic transformations [3].

Why N-(4-(1-Ethoxyethoxy)phenyl)acetamide (CAS 51736-24-4) Cannot Be Substituted by Simple Acetamides


N-(4-(1-Ethoxyethoxy)phenyl)acetamide cannot be interchanged with simple acetamides such as phenacetin (N-(4-ethoxyphenyl)acetamide) or methacetin due to fundamental differences in physicochemical properties and synthetic utility. The 1-ethoxyethyl group imparts a significantly lower computed octanol-water partition coefficient (clogP 1.51) compared to phenacetin (logP 1.58) [1], altering its solubility and membrane permeability profile [2]. More critically, the acetal functionality provides acid-labile protection of the phenolic hydroxyl, enabling selective deprotection under mild acidic conditions (pH < 7) that are orthogonal to many common synthetic transformations [3]. Generic substitution with unprotected acetamides would eliminate this chemoselective advantage, resulting in unwanted side reactions, reduced yields, and compromised synthetic sequences [4].

Quantitative Differentiation of N-(4-(1-Ethoxyethoxy)phenyl)acetamide (CAS 51736-24-4) from Structural Analogs


Hydrolytic Lability: 1-Ethoxyethyl Group vs. Methoxyethyl Group

The 1-ethoxyethyl acetal protecting group in N-(4-(1-ethoxyethoxy)phenyl)acetamide exhibits significantly faster acid-catalyzed hydrolysis compared to the methoxyethyl analog. In a comparative kinetic study of alkoxy acetal protecting groups, the relative rate constant (krel) for cleavage of the 1-ethoxyethyl group was 7.4-fold higher than that of the methoxy group (krel = 1) under identical acidic conditions (pH 4.94–6.82, 25.0 °C) [1]. This enhanced lability allows for faster and more complete deprotection under mild acidic conditions, reducing reaction times and improving synthetic throughput [2].

Protecting Group Chemistry Acetal Hydrolysis Kinetics pH-Dependent Deprotection

Lipophilicity Modulation: logP Comparison with Phenacetin

The 1-ethoxyethyl acetal modification in N-(4-(1-ethoxyethoxy)phenyl)acetamide reduces lipophilicity relative to the unprotected parent compound phenacetin. The computed octanol-water partition coefficient (clogP) for N-(4-(1-ethoxyethoxy)phenyl)acetamide is 1.51 [1], whereas the experimentally determined logP for phenacetin (N-(4-ethoxyphenyl)acetamide) is 1.58 [2]. This 0.07 log unit decrease corresponds to a slightly lower octanol-water distribution ratio, indicating marginally increased hydrophilicity [3].

Lipophilicity LogP Drug Design Physicochemical Properties

Molecular Weight and Polar Surface Area Differences

N-(4-(1-Ethoxyethoxy)phenyl)acetamide possesses a higher molecular weight (223.27 g/mol) and topological polar surface area (TPSA = 51.47 Ų) compared to its parent compound phenacetin (MW = 179.22 g/mol, TPSA = 38.33 Ų) [1][2]. The increased molecular weight and polar surface area are a direct consequence of the 1-ethoxyethyl protecting group, which adds an additional 44.05 g/mol and 13.14 Ų of polar surface area .

Molecular Weight PSA Drug-likeness Physicochemical Properties

Acid-Labile Protecting Group Strategy vs. Unprotected Phenacetin

The 1-ethoxyethyl group in N-(4-(1-ethoxyethoxy)phenyl)acetamide serves as an acid-labile protecting group that can be selectively removed under mild acidic conditions (e.g., iodocyclization conditions at room temperature) [1]. In contrast, the parent compound phenacetin lacks this orthogonal protection, making it susceptible to unwanted side reactions during synthetic sequences involving strong nucleophiles or basic conditions [2]. The protected form allows for chemoselective transformations of other functional groups without interference from the phenolic hydroxyl [3].

Protecting Group Chemoselectivity Synthetic Methodology Orthogonal Protection

Optimal Research and Industrial Scenarios for N-(4-(1-Ethoxyethoxy)phenyl)acetamide (CAS 51736-24-4)


Multi-Step Organic Synthesis Requiring Orthogonal Phenol Protection

N-(4-(1-Ethoxyethoxy)phenyl)acetamide is ideally suited for multi-step synthetic sequences where the phenolic hydroxyl of an acetamide derivative must be temporarily protected to prevent unwanted reactions. Its acid-labile 1-ethoxyethyl group can be selectively removed under mild acidic conditions (e.g., iodocyclization conditions) without affecting other acid-sensitive functionalities [1], enabling chemoselective transformations and improving overall synthetic yield [2].

Development of Spirocyclic and Polycyclic Frameworks

This compound serves as a key intermediate in the construction of spiro[5.5]undecane frameworks via dearomative ipso-iodocyclization. The 1-ethoxyethyl group not only protects the phenolic hydroxyl during substrate preparation but also suppresses undesired iodination of the phenolic moiety, a critical feature for achieving high reaction selectivity [1].

Structure-Activity Relationship (SAR) Studies of Acetamide-Based Probes

Given its distinct physicochemical properties—including reduced logP (clogP 1.51 vs. phenacetin 1.58) [3] and increased polar surface area (TPSA 51.47 vs. 38.33 Ų) [4]—this compound is valuable for SAR studies aimed at modulating lipophilicity and membrane permeability of acetamide-based pharmacophores. It serves as a protected precursor that can be deprotected to reveal the parent phenol after SAR exploration [5].

Prodrug Design and Controlled Release Formulations

The acid-labile acetal linkage in N-(4-(1-ethoxyethoxy)phenyl)acetamide can be exploited in prodrug design, where the compound is intended to release the active phenol moiety (e.g., N-(4-hydroxyphenyl)acetamide) under mildly acidic physiological conditions (e.g., tumor microenvironment or endosomal compartments) [6]. Its faster hydrolysis kinetics (7.4-fold relative to methoxy acetal) [7] provide a tunable release profile compared to more stable acetals.

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